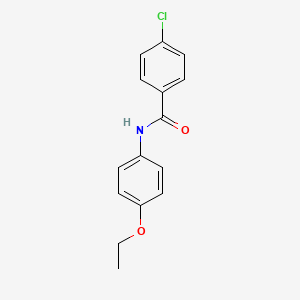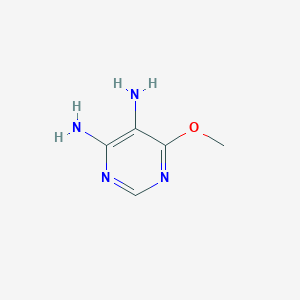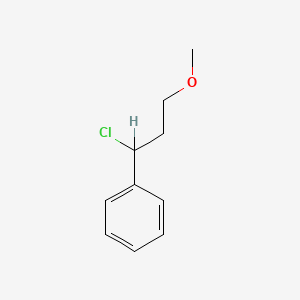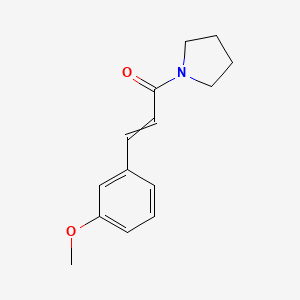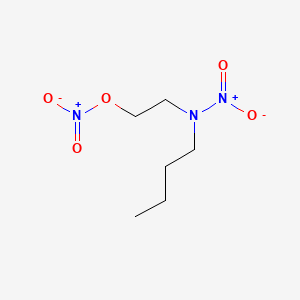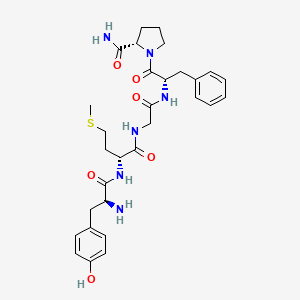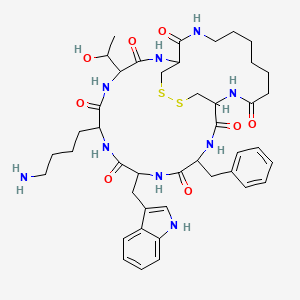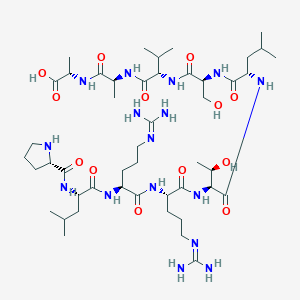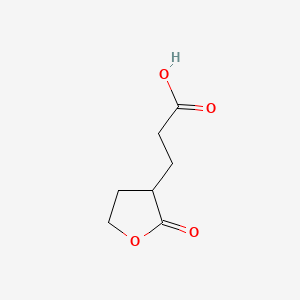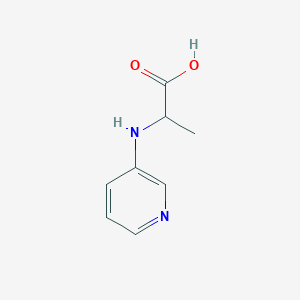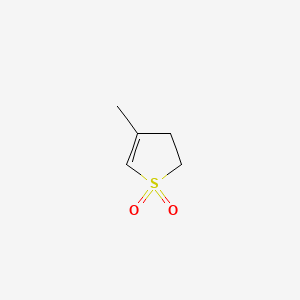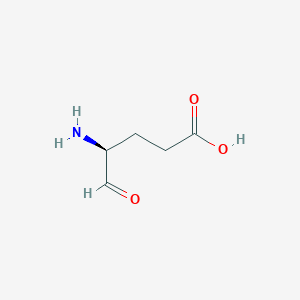
Glutamate-1-semialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-amino-5-oxopentanoic acid is a 5-oxo monocarboxylic acid that is 5-oxopentanoic acid substituted by an amino group at position 4 (the 4S-stereoisomer). It has a role as an Escherichia coli metabolite. It is a gamma-amino acid, a 5-oxo monocarboxylic acid and a glutamic semialdehyde. It derives from a valeric acid. It is a conjugate acid of a (S)-4-amino-5-oxopentanoate. It is a tautomer of a (S)-4-amino-5-oxopentanoic acid zwitterion.
Aplicaciones Científicas De Investigación
Tetrapyrrole Biosynthesis
Glutamate 1-semialdehyde (GSA) plays a crucial role in the biosynthesis of tetrapyrroles, a class of organic compounds essential in various biological processes. Jordan et al. (1993) revealed that GSA exists in a cyclic form, which is significant for its stability and functions as an intermediate in tetrapyrrole biosynthesis (Jordan et al., 1993).
Synthesis and Structural Characterization
Gough et al. (1989) developed a new method for synthesizing GSA, enhancing the understanding of its structure and properties. They employed NMR spectroscopy for structural confirmation, crucial for comprehending its role in biological pathways (Gough et al., 1989).
Role in Chlorophyll Biosynthesis
Houen et al. (1983) synthesized and confirmed the structure of GSA diethyl acetal, underlining GSA's role as the immediate precursor of δ-aminolevulinate in the chlorophyll biosynthetic pathway (Houen et al., 1983).
Enzymatic Catalysis and Mechanism
Hoober et al. (1988) extended the understanding of GSA's role in enzymatic processes, particularly in its conversion to 5-aminolevulinate by glutamate 1-semialdehyde aminotransferase. This research provided insights into the enzyme's catalytic mechanism and stability under various pH conditions (Hoober et al., 1988).
Spectroscopic Analysis of Enzyme Activity
Ilag and Jahn (1992) analyzed the activity and spectroscopic properties of the Escherichia coli glutamate 1-semialdehyde aminotransferase, offering insights into the enzyme's reaction intermediates and mechanism (Ilag & Jahn, 1992).
Inhibition and Chlorophyll Synthesis in Plants
Höfgen et al. (1994) explored the effects of glutamate 1-semialdehyde aminotransferase inhibition on chlorophyll synthesis in plants, demonstrating its potential as a marker for antisense mRNA expression and the impact on chlorophyll variegation patterns (Höfgen et al., 1994).
Transient-State Kinetic Analysis
Smith et al. (1998) conducted a transient-state kinetic analysis of glutamate 1-semialdehyde aminotransferase from Synechococcus, providing detailed insights into the enzyme's reaction mechanism and potential regulatory mechanisms (Smith et al., 1998).
Propiedades
Número CAS |
68462-55-5 |
|---|---|
Nombre del producto |
Glutamate-1-semialdehyde |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
MPUUQNGXJSEWTF-BYPYZUCNSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C=O)N |
SMILES |
C(CC(=O)O)C(C=O)N |
SMILES canónico |
C(CC(=O)O)C(C=O)N |
Secuencia |
E |
Sinónimos |
glutamate-1-semialdehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



